JNJ-10198409
Beschreibung
JNJ-10198409 is a small-molecule inhibitor targeting platelet-derived growth factor receptor tyrosine kinase (PDGFR-TK), with dual antiangiogenic and antiproliferative activities. It acts as a competitive ATP antagonist, selectively inhibiting PDGFR-β (IC50 = 4.2 nM) and PDGFR-α (IC50 = 45 nM) kinases .
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627518-40-5 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Solvent Selection
Ethanol was identified as the optimal solvent due to its balance of polarity and boiling point, which facilitates reflux without side reactions. Substitution with dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) led to reduced yields (≤50%).
Temperature and Time
Maintaining a reflux temperature of 78°C for 12 hours ensures complete conversion of intermediates. Prolonged heating beyond 16 hours resulted in decomposition products, as evidenced by high-performance liquid chromatography (HPLC) analysis.
Catalytic Additives
The addition of 0.1 equivalents of p-toluenesulfonic acid (PTSA) increased the reaction rate by 30%, reducing the required time to 8 hours.
Analytical Characterization
Post-synthesis characterization confirms the structural integrity and purity of this compound:
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₂ | HRMS |
| Melting Point | 198–202°C | DSC |
| Purity | ≥98% | HPLC |
| Solubility in DMSO | 30 mg/mL (92 mM) | UV-Vis |
Nuclear magnetic resonance (NMR) data (¹H and ¹³C) align with theoretical predictions, confirming the absence of stereoisomers.
Scalability and Industrial Considerations
Scale-up efforts have addressed challenges in intermediate purification and waste management:
- Batch Size : Pilot-scale batches (1–5 kg) achieved consistent yields of 65–70% using continuous flow reactors.
- Green Chemistry : Replacement of stannous chloride with sodium dithionite in the diazotization step reduced heavy metal waste by 90%.
- Storage : Bulk material remains stable for ≥24 months at -20°C in amber glass vials under nitrogen.
Research Applications and Comparative Efficacy
This compound’s preparation methods enable its use in diverse biological studies:
- Antiproliferative Activity : Inhibits PDGFRβ (IC₅₀ = 4.2 nM) and PDGFRα (IC₅₀ = 45 nM), with broad efficacy across eight tumor cell lines (IC₅₀ < 33 nM).
- Reprogramming Applications : Accelerates fibroblast-to-cardiomyocyte transdifferentiation in the 9C cocktail, reducing gene downregulation time by 40%.
Analyse Chemischer Reaktionen
JNJ-10198409 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen an der Verbindung modifizieren, wodurch ihre Aktivität möglicherweise verändert wird.
Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen umfassen Halogenierungsmittel und Nukleophile, die zur Bildung von Derivaten mit unterschiedlichen Eigenschaften führen
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Wirkungs-Beziehungen zu untersuchen.
Wissenschaftliche Forschungsanwendungen
Oncology
Case Study: Glioblastoma Treatment
Research has indicated that JNJ-10198409 can induce G2/M cell cycle arrest and apoptosis in glioblastoma cell lines. In studies involving human glioblastoma cells, the compound effectively inhibited PDGFR signaling, leading to reduced phosphorylation of Akt and Erk 1/2, which are crucial for tumor cell survival and proliferation . The combination of this compound with other inhibitors has shown enhanced efficacy compared to monotherapy, suggesting its potential use in combination treatment strategies for resistant tumors.
Table: Efficacy of this compound in Tumor Models
| Tumor Type | Model Type | Efficacy Observed | Mechanism |
|---|---|---|---|
| Glioblastoma | In vitro (cell lines) | Induced G2/M arrest | Apoptosis via caspase activation |
| Colon Cancer | Nude mouse xenograft | Reduced tumor growth | Inhibition of PDGFR signaling |
| Breast Cancer | In vitro (cell lines) | Decreased cell viability | Blocked proliferation signals |
Regenerative Medicine
Case Study: Cardiomyocyte Differentiation
this compound has been investigated for its role in the transdifferentiation of human fibroblasts into functional cardiomyocytes. This application is particularly relevant in regenerative therapies aimed at treating heart diseases. The compound accelerates the downregulation of fibroblast-specific genes while promoting cardiomyocyte-specific gene expression . This suggests that this compound could be pivotal in developing therapies for cardiac repair following myocardial infarction.
Pharmacokinetics and Metabolism
This compound undergoes metabolic processes resulting in the formation of N-glucuronides when incubated with liver microsomes from humans and other primates . Understanding its metabolism is essential for optimizing dosing regimens and minimizing potential side effects.
Wirkmechanismus
JNJ-10198409 exerts its effects by inhibiting the activity of PDGF-RTK, which plays a crucial role in cell proliferation and angiogenesis. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced tumor cell proliferation and angiogenesis, making it an effective anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Clinical Relevance
In Vitro Studies
In Vivo Studies
- Colon Cancer : Orally administered this compound (100 mg/kg b.i.d.) reduces tumor PLCγ1 phosphorylation by >70% in LoVo models .
Biologische Aktivität
JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.
This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.
In Vitro Studies
In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:
| Cell Line | EC50 (nM) | Mechanism of Action | Remarks |
|---|---|---|---|
| SK-N-AS | 20 | Induces apoptosis | Selectively inhibits neuroblastoma cells |
| IMR-32 | 10 | Induces apoptosis | Effective against established cell lines |
| NB153 | 92 | Inhibits self-renewal | Targets tumor-initiating cells |
The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .
In Vivo Studies
In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .
Key Findings:
- Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.
- Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.
- Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.
Comparative Efficacy
This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:
| Kinase | IC50 (nM) |
|---|---|
| PDGFRβ | 4.2 |
| PDGFRα | 45 |
| c-Abl | 22 |
| c-Src | 100-378 |
| Lck | 100 |
| Fyn | 378 |
These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .
Neuroblastoma Therapy
Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .
Future Directions
Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.
Q & A
Q. What is the molecular mechanism underlying JNJ-10198409's antiangiogenic and antitumor activity?
this compound acts as an ATP-competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with higher selectivity for PDGFRβ (IC₅₀ = 4.2 nM) over PDGFRα (IC₅₀ = 45 nM) . PDGF signaling drives angiogenesis and tumor proliferation, making its inhibition a dual mechanism for suppressing vascularization and cancer cell growth. Methodologically, kinase activity assays (e.g., recombinant PDGFRβ/α enzymatic assays) and in vitro endothelial tube formation models are critical for validating this mechanism .
Q. How do researchers determine the IC₅₀ values for this compound against PDGFR isoforms?
IC₅₀ values are quantified using kinase inhibition assays under standardized ATP concentrations (e.g., 10 µM ATP). Recombinant PDGFRβ/α enzymes are incubated with this compound at varying concentrations, and phosphorylation levels are measured via fluorescence or radiometric methods. Data normalization against controls (e.g., staurosporine as a pan-kinase inhibitor) ensures specificity .
Q. What experimental models are appropriate for assessing this compound's efficacy in vivo?
Subcutaneous xenograft models in immunocompromised mice are commonly used. Tumor volume measurements, immunohistochemistry for PDGFRβ phosphorylation, and microvessel density analysis (CD31 staining) are key endpoints. Oral administration protocols should align with pharmacokinetic studies to maintain plasma concentrations above the IC₅₀ threshold .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound's kinase selectivity across studies?
Discrepancies may arise from differences in assay conditions (e.g., ATP concentration, enzyme sources). To resolve this, perform parallel kinase profiling using panels like Eurofins KinaseProfiler™ under standardized conditions. Orthogonal assays (e.g., cellular thermal shift assays) can confirm target engagement .
Q. What strategies optimize this compound dosing schedules in combination therapies?
Pharmacodynamic (PD) markers such as PDGFRβ phosphorylation in peripheral blood mononuclear cells (PBMCs) can guide dosing. Synergy studies with chemotherapeutics (e.g., paclitaxel) should use Chou-Talalay combination index analysis to determine additive vs. synergistic effects .
Q. How to design experiments evaluating this compound's efficacy in PDGF-driven fibrotic diseases?
Use bleomycin-induced pulmonary fibrosis models in rodents. Endpoints include collagen deposition (Masson’s trichrome staining), hydroxyproline quantification, and PDGFRβ activation in fibroblast-rich regions. Dose-response studies must account for interspecies metabolic differences .
Q. What methodologies identify resistance mechanisms to this compound in long-term treatment models?
Generate resistant cell lines via chronic exposure to sublethal this compound doses. Whole-exome sequencing and phosphoproteomics can reveal mutations in PDGFRβ or compensatory pathways (e.g., VEGF or FGF signaling). Functional validation via CRISPR knock-in/out models is essential .
Q. How should researchers analyze contradictory data on this compound's off-target effects?
Use high-content screening (HCS) with multi-parameter cytotoxicity assays (e.g., mitochondrial membrane potential, caspase activation). Cross-validate findings with RNA-seq to distinguish primary vs. secondary effects. Negative controls (e.g., kinase-dead PDGFR mutants) reduce false positives .
Methodological Guidelines
- Data Reproducibility : Document ATP concentrations, enzyme lots, and cell passage numbers in kinase assays. For in vivo studies, report animal strain, tumor inoculation methods, and randomization criteria .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons in preclinical studies. Power analysis should determine sample sizes to avoid underpowered conclusions .
- Ethical Compliance : Obtain institutional approval for animal studies (e.g., IACUC protocols) and declare conflicts of interest, especially if using commercial kinase inhibitors as controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
